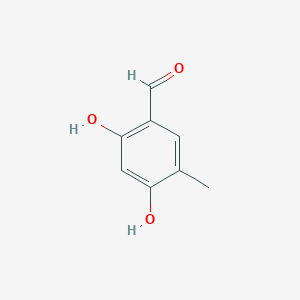
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride, also known as Zr(BDC)2Cl2, is a novel organometallic compound that has been studied extensively in recent years due to its unique properties and potential applications. This compound is composed of a cyclopentadienyl-based ligand, 2-butylcyclopenta-1,3-diene, and a zirconium(IV) center, with two chloride ligands. The combination of these components creates a complex with interesting properties, such as a low-spin d6 configuration, which makes it suitable for a variety of applications.
Applications De Recherche Scientifique
Zirconocene-Mediated Cyclization
Zirconocene dichloride is effective in the cyclization of 2-bromo α,ω-dienes, producing carbo- and heterocyclic five-membered rings. This process involves reductive cyclization to form zirconacyclopentanes followed by β-bromo elimination, indicating its utility in synthesizing complex cyclic structures from simple linear precursors (Millward & Waymouth, 1997).
Synthesis of Metallacyclopentadienes
The reaction of zirconocene dichloride with butyllithium and trimethylsilylpropyne yields metallacyclopentadienes, which can further react with PCl3 and AsCl3 to form heterocyclic compounds. This illustrates the compound's role in synthesizing phosphorus- and arsenic-containing cyclic compounds with potential applications in materials science and catalysis (Westerhausen et al., 1999).
Formation of Tetramethylsilole
Starting from zirconocene dichloride, a multi-step synthesis involving 2-butyne and n-butyllithium leads to the formation of 1,1-dichloro-2,3,4,5-tetramethyl-1-silacylopenta-2,4-diene. This process showcases the versatility of zirconocene dichloride in synthesizing silicon-containing cyclic compounds with unique properties (Bankwitz et al., 1995).
Synthesis of Five-Membered Metallacycloallenes
A novel approach to synthesizing five-membered metallacycloallene complexes from low-valent zirconocene showcases the reactivity of zirconocene dichloride in forming complexes that can further react with carbonyl compounds to produce alkynyl alcohols and ketones. This highlights the compound's potential in organic synthesis and material science applications (Suzuki et al., 2011).
Catalytic Applications in Asymmetric Synthesis
The zirconium-catalyzed and -promoted reductive cyclization reactions of dienes demonstrate the compound's utility in the asymmetric synthesis of complex organic molecules. This application is crucial for the development of pharmaceuticals and chiral compounds (Grepioni et al., 1999).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride can be achieved through a Grignard reaction followed by a metathesis reaction.", "Starting Materials": [ "1,3-cyclopentadiene", "1-bromo-2-butane", "magnesium", "zirconium tetrachloride" ], "Reaction": [ "Step 1: Preparation of 1-bromo-2-butane by reacting 2-butanol with hydrobromic acid.", "Step 2: Preparation of Grignard reagent by reacting magnesium with 1-bromo-2-butane in anhydrous ether.", "Step 3: Addition of 1,3-cyclopentadiene to the Grignard reagent to form 2-butylcyclopenta-1,3-diene.", "Step 4: Preparation of zirconium(4+) dichloride by reacting zirconium tetrachloride with anhydrous hydrogen chloride.", "Step 5: Metathesis reaction between 2-butylcyclopenta-1,3-diene and zirconium(4+) dichloride to form 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride." ] } | |
Numéro CAS |
73364-10-0 |
Nom du produit |
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride |
Formule moléculaire |
C18H26Cl2Z |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-butylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
CNESNCJBRYBOCU-UHFFFAOYSA-L |
SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
SMILES canonique |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Pictogrammes |
Flammable; Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



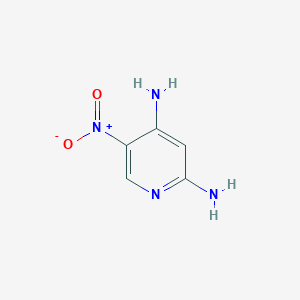
![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)




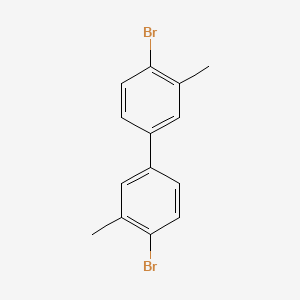
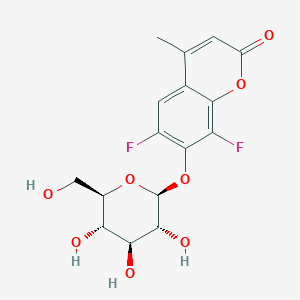
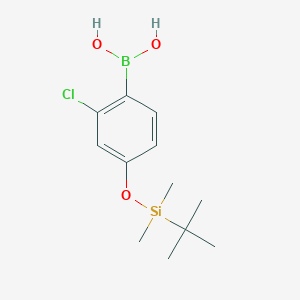

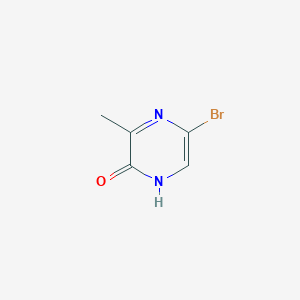

![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)
